molecular formula C18H22N4O2S B2398072 5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-51-2

5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2398072
CAS No.: 851969-51-2
M. Wt: 358.46
InChI Key: YSKHDNGMKAYELS-UHFFFAOYSA-N
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Description

5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
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Biological Activity

5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₄OS
  • Molecular Weight : 345.55 g/mol

The thiazolo[3,2-b][1,2,4]triazole core is known for its diverse biological activities and has been explored for various therapeutic applications.

Anticancer Activity

Research has indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Studies show that these compounds can inhibit cell proliferation in various cancer cell lines. They induce apoptosis by activating intrinsic pathways and can arrest the cell cycle at critical phases (G2/M) .
  • Case Studies : In vitro evaluations demonstrate that related compounds have IC50 values ranging from 1.91 to 27.43 μM against lung cancer cell lines . Although specific data for the compound is limited, the structural similarities suggest comparable activity.

Antimicrobial Activity

The compound's derivatives have shown promising results against various microbial strains:

  • Fungal Inhibition : Some studies highlight the antifungal activity of piperidine derivatives linked with triazole moieties. These compounds demonstrated MIC values as low as 0.24 μg/mL against Candida auris, indicating potent antifungal properties .
  • Mechanism : The antifungal action is believed to involve disruption of fungal cell membranes and induction of apoptosis in fungal cells.

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties:

  • Bioactivity Score : Research indicates that these compounds possess moderate anti-inflammatory activity with bioactivity scores ranging between −1.25 and −0.06 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Lipophilicity : Compounds with CLogP values between 1 and 4 are more likely to exhibit favorable pharmacokinetic properties for oral administration .
  • Substituent Effects : The presence of different substituents on the phenyl ring significantly influences the biological activity of these compounds.

Data Summary Table

PropertyValue
Molecular FormulaC₁₈H₃₁N₄OS
Molecular Weight345.55 g/mol
Anticancer IC50 (example)1.91 - 27.43 μM
Antifungal MIC (example)0.24 - 0.97 μg/mL
Anti-inflammatory Bioactivity-1.25 to -0.06

Properties

IUPAC Name

5-[(3-methoxyphenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-12-19-18-22(20-12)17(23)16(25-18)15(21-9-4-3-5-10-21)13-7-6-8-14(11-13)24-2/h6-8,11,15,23H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKHDNGMKAYELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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